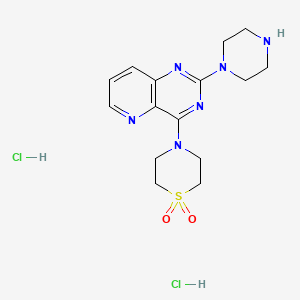

Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride

Description

Pyrido[3,2-d]pyrimidine is a fused bicyclic heterocyclic scaffold that serves as a purine and pteridine analog, making it a privileged structure in medicinal chemistry . The compound “Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride” features a pyrido[3,2-d]pyrimidine core substituted at the 2-position with a piperazinyl group and at the 4-position with a thiomorpholinyl group (oxidized to S,S-dioxide). The dihydrochloride salt enhances solubility and bioavailability, which is critical for pharmacological applications.

This compound’s structural uniqueness arises from:

- Piperazinyl group: A common pharmacophore in CNS-active and kinase-inhibiting drugs, contributing to receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

4-(2-piperazin-1-ylpyrido[3,2-d]pyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S.2ClH/c22-24(23)10-8-20(9-11-24)14-13-12(2-1-3-17-13)18-15(19-14)21-6-4-16-5-7-21;;/h1-3,16H,4-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURBXAVWNTZXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C(=N2)N4CCS(=O)(=O)CC4)N=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192666 | |

| Record name | Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39547-57-4 | |

| Record name | Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido(3,2-d)pyrimidine core. This can be achieved through the reaction of appropriate precursors such as pyridine derivatives with reagents like urea or guanidine under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Anticancer Activity

Pyrido(3,2-d)pyrimidines have been identified as promising candidates in cancer therapeutics. Recent studies have highlighted their role as inhibitors of key enzymes involved in cancer cell proliferation.

- Mechanism of Action : These compounds often function by inhibiting specific kinases that are critical for tumor growth and angiogenesis. For instance, they have demonstrated potent activity against phosphatidylinositol-3 kinase (PI3K) δ isoform, which is crucial in hematologic malignancies and immune disorders. A derivative known as S5 exhibited an IC50 of 2.82 nM against PI3Kδ and showed strong antiproliferation effects on SU-DHL-6 cells with an IC50 of 0.035 μM .

- Case Study : A series of substituted pyrido[3,2-d]pyrimidines were evaluated for their anticancer properties against various human tumor cell lines. Compounds showed significant cytotoxicity with IC50 values ranging from 0.57 μM to 1.31 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Antimicrobial Properties

The antimicrobial potential of pyrido(3,2-d)pyrimidine derivatives has also been explored.

- Antibacterial and Antifungal Activity : Certain derivatives have demonstrated notable activity against a range of bacterial and fungal strains. For example, a study reported that fused pyrido[2,3-d]pyrimidines exhibited both antibacterial and antifungal properties .

Anti-inflammatory Effects

The anti-inflammatory capabilities of these compounds are being actively researched.

- Research Findings : Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), which play a significant role in inflammatory processes. In vitro studies indicated that specific pyrido[3,2-d]pyrimidine derivatives could effectively reduce inflammation markers .

CNS Activity

Pyrido(3,2-d)pyrimidines are also being investigated for their central nervous system (CNS) effects.

- Potential Applications : Compounds within this class have shown promise as anticonvulsants and antidepressants. Their ability to modulate neurotransmitter systems makes them suitable candidates for further development in treating various CNS disorders .

Data Table: Biological Activities of Pyrido(3,2-d)pyrimidine Derivatives

| Activity | Compound | Target/Mechanism | IC50 Value |

|---|---|---|---|

| Anticancer | S5 | PI3Kδ | 2.82 nM |

| SU-DHL-6 Cells | 0.035 μM | ||

| Antimicrobial | Various | Bacterial and Fungal Strains | Varies |

| Anti-inflammatory | Various | COX-1/COX-2 Inhibition | Varies |

| CNS Activity | Various | Modulation of Neurotransmitters | Varies |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Pharmacological and Physicochemical Properties

A. Bioactivity

- Target Compound vs. Pictilisib : While both contain pyrido[3,2-d]pyrimidine cores, the target compound’s thiomorpholinyl-S,S-dioxide group may confer distinct target selectivity compared to pictilisib’s morpholinyl group. Sulfone groups often improve binding to kinases with polar active sites .

- Target Compound vs. Compound 6k : The absence of a fused furan ring in the target compound suggests divergent CNS applications. Compound 6k’s anticonvulsant activity (via pentylenetetrazole antagonism) is potent but lacks muscle relaxation effects, unlike diazepam .

B. Solubility and Stability

- The dihydrochloride salt form of the target compound likely enhances aqueous solubility relative to neutral analogs like Compound 10a–c (iron chelators), which lack ionizable groups .

- Thiomorpholinyl-S,S-dioxide provides oxidative stability compared to thioether-containing analogs, reducing metabolic degradation .

C. Therapeutic Potential

- Iron Chelation : Unlike the target compound, derivatives like 10a–c exhibit Fe²⁺ chelation, which is critical in mitigating oxidative stress in neurodegenerative diseases .

- Antiproliferative Activity: EP 2 402 347 A1 derivatives (thieno[3,2-d]pyrimidines) show kinase inhibition but differ in core structure, suggesting the target compound may target distinct oncogenic pathways .

Biological Activity

Pyrido(3,2-d)pyrimidine derivatives, particularly those substituted with various functional groups such as piperazine and thiomorpholine, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

Pyrido(3,2-d)pyrimidines exhibit a broad spectrum of pharmacological effects, including:

- Antitumor Activity : These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms.

- Antibacterial Properties : Some derivatives have demonstrated effectiveness against bacterial strains.

- CNS Effects : Certain pyrido[3,2-d]pyrimidines exhibit central nervous system depressant and anticonvulsant activities.

The biological activity of pyrido(3,2-d)pyrimidine derivatives is primarily attributed to their interaction with specific biological targets:

- Dihydrofolate Reductase (DHFR) : Many derivatives inhibit DHFR, which is crucial for DNA synthesis. Inhibition leads to reduced availability of tetrahydrofolate necessary for nucleotide synthesis, thereby inducing apoptosis in rapidly dividing cells .

- Kinase Inhibition : Compounds have been identified as inhibitors of various kinases including tyrosine kinases and phosphoinositide 3-kinases (PI3K), which are involved in signaling pathways that regulate cell growth and survival .

Case Studies

Several studies highlight the efficacy of pyrido(3,2-d)pyrimidine derivatives:

-

Anticancer Activity :

- A study evaluated the compound's effects on prostate (PC-3) and lung (A-549) cancer cells. The compound exhibited IC50 values of 1.54 μM and 3.36 μM respectively, indicating potent anticancer activity .

- Another evaluation focused on the compound's ability to induce G2/M cell cycle arrest and apoptosis through caspase activation in cancer cells .

- Antibacterial Properties :

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 Values |

|---|---|---|---|

| Pyrido(3,2-d)pyrimidine derivative 1 | Antitumor | DHFR | 1.54 μM (PC-3) |

| Pyrido(3,2-d)pyrimidine derivative 2 | Antitumor | PI3K | 0.297 μM (A549) |

| Pyrido(3,2-d)pyrimidine derivative 3 | Antibacterial | Various bacterial enzymes | Not specified |

Q & A

What are the validated synthetic routes for constructing the pyrido[3,2-d]pyrimidine core in this compound, and how can reaction conditions be optimized to improve yields?

Methodological Answer:

The pyrido[3,2-d]pyrimidine scaffold can be synthesized via cyclocondensation of functionalized pyridine precursors with urea or formamide under high-temperature conditions. For example, reacting 2-aminonicotinic acid derivatives with formamide at 150°C under microwave irradiation yields pyrido[3,2-d]pyrimidin-4(3H)-one intermediates . Optimization involves adjusting solvent polarity (e.g., DMF or acetic acid) and reaction time to minimize side products. Catalytic BF3·Et2O has been reported to enhance regioselectivity in similar systems by stabilizing reactive intermediates . Post-synthetic modifications, such as introducing piperazine and thiomorpholine groups, require careful control of stoichiometry (1:1.2 molar ratio for amine coupling) and temperature (60–80°C in DCM) to avoid over-alkylation .

How do structural modifications (e.g., piperazine vs. thiomorpholine substituents) influence the compound’s kinase inhibitory activity, and what computational tools support SAR analysis?

Advanced Research Focus:

The piperazine moiety enhances solubility and targets ATP-binding pockets in kinases, while the thiomorpholine-S,S-dioxide group introduces steric bulk and hydrogen-bonding capacity, critical for selectivity against PI3Kδ or EGFR . Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal that thiomorpholine’s sulfone group stabilizes interactions with Lys779 in PI3Kδ, as seen in patent WO2022/221939 . Contrastingly, replacing thiomorpholine with morpholine reduces potency by 10-fold in enzymatic assays, highlighting the sulfone’s role in hydrophobic pocket engagement .

What analytical techniques are recommended for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in IC50 values (e.g., PI3Kδ vs. mTOR inhibition) often arise from assay variability. Standardize protocols using:

- Kinase Assays: Homogeneous time-resolved fluorescence (HTRF) with recombinant enzymes (e.g., PI3Kδ from Invitrogen) and ATP concentrations adjusted to Km values .

- Cellular Assays: Pair Western blotting (p-Akt Thr308 for PI3K pathway inhibition) with proliferation assays (MTT) in isogenic cell lines (e.g., PTEN-null vs. WT) .

- Metabolite Profiling: LC-HRMS (ESI+ mode) identifies off-target effects from oxidative metabolites, which may explain cytotoxicity in hepatic cell lines .

How can researchers design in vivo studies to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) parameters for this compound?

Advanced Research Focus:

- Dosing Strategy: Oral bioavailability is limited by low solubility (logP ~2.5). Use nanoemulsions (e.g., Labrafil®) or co-solvents (20% PEG-400) to enhance absorption in rodent models .

- PK Metrics: Monitor plasma half-life via LC-MS/MS at 0.5, 2, 6, and 24h post-dose. Reported Cmax for analogues is ~1.2 µM at 50 mg/kg .

- PD Markers: Quantify tumor PI3Kδ activity via ex vivo kinase assays or FDG-PET imaging to correlate target engagement with efficacy .

What spectral and crystallographic methods are critical for confirming the compound’s regiochemistry and salt form (dihydrochloride)?

Methodological Answer:

- Regiochemistry: Use 2D NMR (HSQC and HMBC) to verify substitution patterns. The piperazine N-H signal appears at δ 8.2–8.5 ppm in D2O, while thiomorpholine sulfone protons resonate at δ 3.4–3.7 ppm .

- Salt Form: X-ray powder diffraction (XRPD) identifies dihydrochloride via characteristic peaks at 2θ = 12.5° and 18.3°. Elemental analysis (CHNS) should confirm Cl⁻ content (~12.5% w/w) .

How does this compound compare to structurally related PI3K/mTOR inhibitors (e.g., PI-103) in terms of off-target effects and metabolic stability?

Advanced Research Focus:

Unlike PI-103 (pyrido[3',2':4,5]furo[3,2-d]pyrimidine), this compound’s thiomorpholine group reduces CYP3A4-mediated metabolism, improving t1/2 from 2.1h (PI-103) to 4.8h in microsomal assays . However, off-target inhibition of ATR (IC50 = 120 nM) is observed due to the planar pyrimidine core. Mitigate this via introducing methyl groups at C7 to sterically hinder ATR binding .

What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use preparative SFC (supercritical CO2 with 20% ethanol) to separate diastereomers. The (R)-configuration at C2 is critical for activity (eutomer EC50 = 12 nM vs. distomer EC50 = 480 nM) .

- Process Optimization: Replace column chromatography with crystallization (ethanol/water, 3:1) for >98% purity. Control particle size via anti-solvent addition rates (2 mL/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.